IMAC2 Hydrochloride
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Overview
Description
IMAC2 Hydrochloride is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). It demonstrates an IC50 of 28 nM and an LD50 of 15000 nM. This compound exhibits an anti-apoptotic effect by blocking the release of cytochrome c, which is crucial in the process of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMAC2 Hydrochloride involves several steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under stringent conditions to ensure consistency and quality. The process involves the use of high-purity starting materials and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
IMAC2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
IMAC2 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inhibiting apoptosis and its potential therapeutic applications in diseases involving excessive cell death.
Medicine: Investigated for its potential use in treating conditions such as cancer, where inhibition of apoptosis can be beneficial.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
IMAC2 Hydrochloride exerts its effects by inhibiting the mitochondrial apoptosis-induced channel (MAC). This inhibition prevents the release of cytochrome c from the mitochondria, thereby blocking the apoptotic pathway. The molecular targets involved include the proteins and enzymes associated with the MAC, and the pathways involved are those related to mitochondrial function and apoptosis .
Comparison with Similar Compounds
Similar Compounds
IMAC1 Hydrochloride: Another inhibitor of the mitochondrial apoptosis-induced channel with similar properties but different potency and specificity.
IMAC3 Hydrochloride: A newer compound with enhanced inhibitory effects and lower toxicity compared to IMAC2 Hydrochloride.
Uniqueness
This compound is unique due to its high potency and specific inhibition of the mitochondrial apoptosis-induced channel. Its ability to block the release of cytochrome c makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H21Br2ClFN3 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;hydrochloride |
InChI |
InChI=1S/C19H20Br2FN3.ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;/h1-4,9-10,15,23H,5-8,11-12H2;1H |
InChI Key |
KYXZAXCKUURKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl |
Origin of Product |
United States |
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